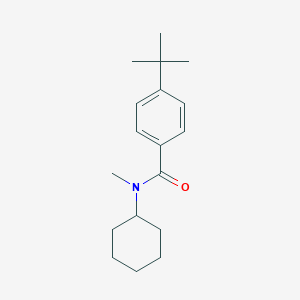
4-tert-butyl-N-cyclohexyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-cyclohexyl-N-methylbenzamide (TCB-2) is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields. TCB-2 is a potent agonist of serotonin receptors, particularly the 5-HT2A receptor, which is responsible for various physiological and biochemical effects.
Wirkmechanismus
4-tert-butyl-N-cyclohexyl-N-methylbenzamide is a potent agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by 4-tert-butyl-N-cyclohexyl-N-methylbenzamide leads to the activation of various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C (PKC). 4-tert-butyl-N-cyclohexyl-N-methylbenzamide also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has been shown to induce various biochemical and physiological effects, including the induction of hallucinogenic effects in animal models. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide has also been shown to induce changes in brain activity, particularly in the prefrontal cortex, which is involved in various cognitive processes, including decision making, planning, and working memory. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has several advantages as a research tool, including its potent agonist activity at the 5-HT2A receptor, which makes it a useful tool for studying the mechanism of action of hallucinogens. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide is also relatively stable and can be easily synthesized using standard laboratory techniques. However, 4-tert-butyl-N-cyclohexyl-N-methylbenzamide also has limitations, including its potential toxicity and the limited availability of high-quality 4-tert-butyl-N-cyclohexyl-N-methylbenzamide for research purposes.
Zukünftige Richtungen
Future research on 4-tert-butyl-N-cyclohexyl-N-methylbenzamide should focus on elucidating the mechanism of action of 4-tert-butyl-N-cyclohexyl-N-methylbenzamide and its effects on various physiological and biochemical processes. Additionally, future research should focus on developing novel derivatives of 4-tert-butyl-N-cyclohexyl-N-methylbenzamide with improved pharmacological properties, including increased potency and selectivity for the 5-HT2A receptor. Finally, future research should focus on developing new methods for synthesizing 4-tert-butyl-N-cyclohexyl-N-methylbenzamide and other benzamide derivatives with improved yields and purity.
Synthesemethoden
4-tert-butyl-N-cyclohexyl-N-methylbenzamide can be synthesized using various methods, including the condensation of 4-tert-butyl-N-cyclohexylbenzamide with methylamine, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Alternatively, 4-tert-butyl-N-cyclohexyl-N-methylbenzamide can be synthesized by reacting 4-tert-butylcyclohexylamine with 4-fluorobenzoyl chloride, followed by N-methylation using formaldehyde and sodium cyanoborohydride.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-cyclohexyl-N-methylbenzamide has potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been extensively studied for its role in modulating serotonin receptors, particularly the 5-HT2A receptor. 4-tert-butyl-N-cyclohexyl-N-methylbenzamide has been shown to induce hallucinogenic effects in animal models, which has led to its use as a research tool for studying the mechanism of action of hallucinogens.
Eigenschaften
Molekularformel |
C18H27NO |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-tert-butyl-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3 |
InChI-Schlüssel |
APEUFJLLQMDDBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[3-(propylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B249986.png)
![Methyl 3-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B249988.png)
![2-fluoro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B249989.png)

![Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate](/img/structure/B249997.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B249998.png)
![Methyl 3-{[(pyridin-3-ylmethyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250000.png)
![Methyl 3-{[(4-carbamoylphenyl)carbamothioyl]carbamoyl}benzoate](/img/structure/B250001.png)
![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)

![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)